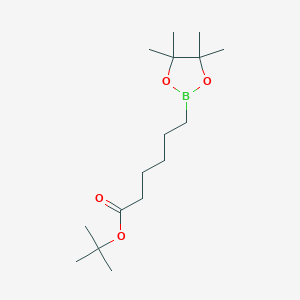

tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

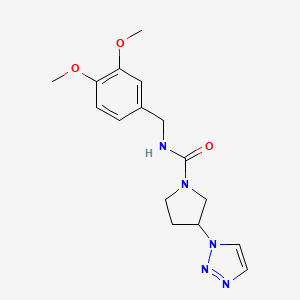

The compound “tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate” is a boronic ester. Boronic esters are compounds that contain a boronic acid ester group. These compounds are important in organic synthesis, especially in the Suzuki reaction .

Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions involving boronic acids and alcohols .Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate” would likely involve a hexanoate ester group attached to a tert-butyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki reactions, which are palladium-catalyzed cross-coupling reactions .科学的研究の応用

Calorimetric Analysis and Thermokinetic Modeling

The study by Tsai et al. (2013) utilized calorimetric techniques combined with thermokinetic models to evaluate the thermal decomposition of tert-butyl peroxy-2-ethyl hexanoate (TBPO), a compound closely related to tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate. The research aimed to understand the thermal hazards of TBPO when mixed with metal ions, an insight that can be extended to similar compounds for their safe handling and storage in various scientific applications Tsai et al., 2013.

Asymmetric Hydrogenation Catalysis

Imamoto et al. (2012) explored the use of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research highlights the potential of using tert-butyl group-containing compounds as part of catalytic systems for enantioselective chemical syntheses, which are crucial in the production of pharmaceuticals and fine chemicals Imamoto et al., 2012.

Radical Addition Reactions

Sun et al. (2022) reported that tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) can initiate radical acylation of allyl ester with benzaldehyde under metal-free conditions. This study showcases the reactivity of tert-butyl-containing peroxy compounds in promoting radical addition reactions, which can be applied in the synthesis of carbonyl-containing compounds, thus contributing to the field of synthetic organic chemistry Sun et al., 2022.

Synthesis of Metal Complexes

Efimova et al. (2008) synthesized tetra(6-tert-butyl-2,3-quinoxalino)porphyrazine and its complexes with bivalent metals, exploring the solubility and electronic absorption spectra of these compounds. The research demonstrates the utility of tert-butyl group-containing compounds in the synthesis of metal complexes, which have potential applications in materials science and catalysis Efimova et al., 2008.

Fullerene Chemistry

Xiao et al. (2005) investigated the addition of tert-butylperoxy radicals to [70]fullerene, leading to a range of adducts. This work illustrates the involvement of tert-butyl group-containing compounds in fullerene chemistry, contributing to the development of novel fullerene-based materials with potential applications in nanotechnology and materials science Xiao et al., 2005.

将来の方向性

特性

IUPAC Name |

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BO4/c1-14(2,3)19-13(18)11-9-8-10-12-17-20-15(4,5)16(6,7)21-17/h8-12H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTIINHUPNBZMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-1-(2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)but-2-en-1-one](/img/structure/B2955089.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2955090.png)

![2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2955091.png)

![ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2955092.png)

![1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2955094.png)

![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)

![4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2955110.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)